1,4-Dichloro-5H-pyridazino[4,5-B]indole
Overview
Description
1,4-Dichloro-5H-pyridazino[4,5-B]indole is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of two chlorine atoms at positions 1 and 4 on the pyridazine ring, fused with an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-5H-pyridazino[4,5-B]indole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 4,5-dichloropyridazine with indole derivatives in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-5H-pyridazino[4,5-B]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,4-Dichloro-5H-pyridazino[4,5-B]indole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), which are involved in cancer therapy.
Biological Studies: It is used in studying the biological activities of pyridazine derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-5H-pyridazino[4,5-B]indole involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the PI3K/AKT/mTOR signaling pathway. This leads to the induction of apoptosis in cancer cells and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities with 1,4-Dichloro-5H-pyridazino[4,5-B]indole.
Indole Derivatives: Indole-based compounds, including those with various substituents, are also structurally related.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the fused indole-pyridazine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1,4-dichloro-5H-pyridazino[4,5-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-9-7-5-3-1-2-4-6(5)13-8(7)10(12)15-14-9/h1-4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBBNWNUIJUPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NN=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512789 | |
Record name | 1,4-Dichloro-5H-pyridazino[4,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80985-56-4 | |
Record name | 1,4-Dichloro-5H-pyridazino[4,5-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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